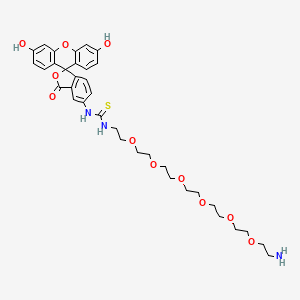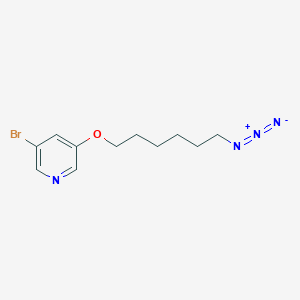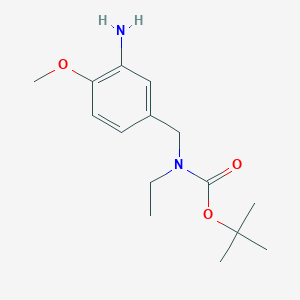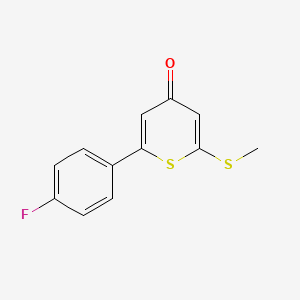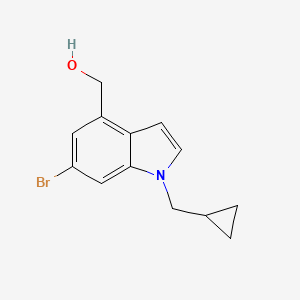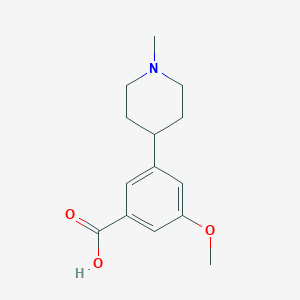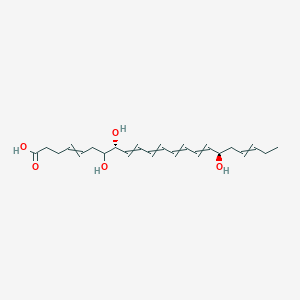
(8R,17R)-7,8,17-Trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17®-Resolvin D1 is a specialized pro-resolving lipid mediator derived from docosahexaenoic acid, an omega-3 fatty acid. It plays a crucial role in the resolution of inflammation, promoting the clearance of inflammatory cells and restoring tissue homeostasis. This compound is part of the resolvin family, which includes various molecules involved in resolving inflammation and promoting healing.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 17®-Resolvin D1 typically involves the enzymatic conversion of docosahexaenoic acid. The process includes several steps:
Oxygenation: Docosahexaenoic acid undergoes oxygenation by lipoxygenase enzymes to form hydroperoxy intermediates.
Epoxidation and Hydrolysis: These intermediates are further converted into epoxides and then hydrolyzed to form 17®-Resolvin D1.
Industrial Production Methods: Industrial production of 17®-Resolvin D1 involves large-scale enzymatic processes, ensuring high yield and purity. The use of bioreactors and optimized reaction conditions, such as controlled temperature and pH, are critical for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 17®-Resolvin D1 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and other peroxides.
Reducing Agents: Sodium borohydride and other hydrides.
Solvents: Organic solvents like methanol and ethanol are commonly used.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of 17®-Resolvin D1, each with distinct biological activities.
Wissenschaftliche Forschungsanwendungen
17®-Resolvin D1 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid mediator pathways.
Biology: Investigated for its role in cell signaling and inflammation resolution.
Medicine: Explored for therapeutic potential in treating inflammatory diseases, such as arthritis and cardiovascular diseases.
Industry: Utilized in the development of anti-inflammatory drugs and supplements.
Wirkmechanismus
17®-Resolvin D1 exerts its effects through several mechanisms:
Molecular Targets: It binds to specific receptors on immune cells, such as G-protein-coupled receptors.
Pathways Involved: Activates signaling pathways that promote the resolution of inflammation, including the inhibition of pro-inflammatory cytokines and the promotion of phagocytosis of apoptotic cells.
Vergleich Mit ähnlichen Verbindungen
17(S)-Resolvin D1: Another isomer with similar anti-inflammatory properties.
Resolvin E1: Derived from eicosapentaenoic acid, also involved in resolving inflammation.
Protectin D1: Another lipid mediator with anti-inflammatory and neuroprotective effects.
Uniqueness: 17®-Resolvin D1 is unique due to its specific stereochemistry, which influences its binding affinity to receptors and its overall biological activity. Its distinct pathways and mechanisms of action make it a valuable compound in the study of inflammation resolution.
Eigenschaften
CAS-Nummer |
528583-91-7 |
|---|---|
Molekularformel |
C22H32O5 |
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
(8R,17R)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27)/t19-,20-,21?/m1/s1 |
InChI-Schlüssel |
OIWTWACQMDFHJG-OSBQEZSISA-N |
Isomerische SMILES |
CCC=CC[C@H](C=CC=CC=CC=C[C@H](C(CC=CCCC(=O)O)O)O)O |
Kanonische SMILES |
CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


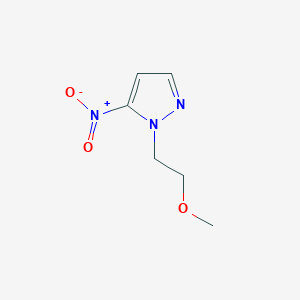

![(1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13721962.png)
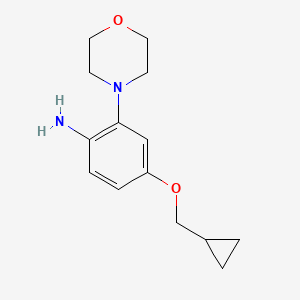
![2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-1-(P-toluenesulfonyl)-ethanol](/img/structure/B13721966.png)
